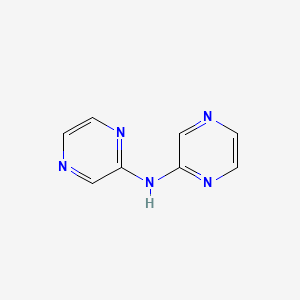

Di(pyrazin-2-yl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-pyrazin-2-ylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5/c1-3-11-7(5-9-1)13-8-6-10-2-4-12-8/h1-6H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUJZUZCTOZSMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)NC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Di(pyrazin-2-yl)amine: A Key Scaffold for Drug Discovery

Abstract

Di(pyrazin-2-yl)amine is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazine ring is a well-established pharmacophore found in numerous approved drugs and clinical candidates, valued for its role in modulating biological activity and improving pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of a robust synthetic route to this compound via the Buchwald-Hartwig amination, details its thorough characterization using modern analytical techniques, and discusses its potential applications for professionals in drug development. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both practical utility and scientific rigor.

Introduction: The Significance of the Pyrazine Moiety

The pyrazine nucleus is a privileged scaffold in pharmaceutical sciences, integral to the structure of drugs with diverse therapeutic applications, from the anti-tuberculosis agent Pyrazinamide to novel anticancer and anti-inflammatory compounds.[3][4] Its two nitrogen atoms, positioned at the 1 and 4 positions of the six-membered aromatic ring, act as hydrogen bond acceptors and sites for metabolic transformations, making it a versatile building block for tuning drug-receptor interactions and ADME (absorption, distribution, metabolism, and excretion) profiles.[2][5]

This compound, which links two of these important rings via a secondary amine, presents a unique three-dimensional structure and a rich array of potential donor-acceptor sites. This makes it an attractive core for designing ligands for various biological targets, particularly kinases and other ATP-binding proteins. This guide offers a detailed protocol for its synthesis and a multi-faceted approach to its structural verification.

Synthetic Strategy: The Buchwald-Hartwig Amination

The formation of the C-N bond between the two pyrazine rings is the key synthetic challenge. While classical methods like the Ullmann condensation exist, they often require harsh conditions such as high temperatures and stoichiometric amounts of copper, limiting their scope and functional group tolerance.[6][7][8] The palladium-catalyzed Buchwald-Hartwig amination represents a more modern, efficient, and versatile alternative, allowing for C-N bond formation under milder conditions with a broader range of substrates.[9][10]

Rationale for Method Selection

The Buchwald-Hartwig reaction is selected for its superior performance in coupling heteroaryl halides with amines. The causality behind this choice rests on several factors:

-

Mild Conditions: The reaction proceeds at significantly lower temperatures than the Ullmann condensation, preserving sensitive functional groups.

-

Catalytic Efficiency: Only a small amount of palladium catalyst is required, making the process more atom-economical and reducing metal contamination in the final product.[10]

-

Ligand-Tunable Reactivity: The use of specialized phosphine ligands allows for fine-tuning of the catalyst's activity and stability, enabling the coupling of even challenging substrates. Ligands with a large "bite angle," such as Xantphos, are particularly effective as they promote the crucial reductive elimination step that forms the final C-N bond.[9]

-

Broad Substrate Scope: The methodology is well-established for a wide variety of aryl/heteroaryl halides and amines.[11]

The proposed synthesis couples 2-chloropyrazine with 2-aminopyrazine, using a palladium catalyst, a phosphine ligand, and a base in an anhydrous solvent.

Synthetic Workflow Diagram

The overall process from reactants to purified product is illustrated below.

Caption: Synthetic workflow for this compound via Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the described conditions, particularly the use of anhydrous solvent and an inert atmosphere, is critical for success.

Materials & Reagents:

-

2-Chloropyrazine (1.0 eq)

-

2-Aminopyrazine (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)

-

Xantphos (0.02 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

Ethyl Acetate (EtOAc) for chromatography

-

Hexanes for chromatography

-

Silica Gel (230-400 mesh)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine, 2-aminopyrazine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloropyrazine) is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Quench carefully with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Isolation: Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield this compound as a solid. Dry under high vacuum.

Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound requires a suite of analytical techniques. Each method provides a unique piece of structural information, and together they offer definitive proof of structure.

Characterization Workflow Diagram

Caption: Logical workflow for the structural characterization of the synthesized compound.

Spectroscopic and Analytical Data Summary

The following table summarizes the expected analytical data for this compound (C₈H₇N₅).

| Technique | Parameter | Expected Result / Observation | Rationale |

| ¹H NMR | Chemical Shift (δ) | ~8.0-8.5 ppm (multiple signals, pyrazine-H), ~9.0-9.5 ppm (singlet, N-H) | The protons on the electron-deficient pyrazine rings are deshielded and appear in the aromatic region. The amine proton is also deshielded.[12][13] |

| ¹³C NMR | Number of Signals | 4-5 signals in the aromatic region (130-160 ppm) | Due to the molecule's symmetry, chemically equivalent carbons will produce a single signal. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3350-3310 cm⁻¹ (sharp, medium), ~1600-1450 cm⁻¹ (C=N, C=C stretch), ~1335-1250 cm⁻¹ (C-N stretch) | The single N-H stretch is characteristic of a secondary amine.[14][15] Aromatic ring stretches are also expected.[16][17] |

| Mass Spectrometry | m/z | [M+H]⁺ at 174.0774 | Corresponds to the exact mass of the protonated molecule (C₈H₈N₅⁺).[18] |

| Melting Point | Temperature (°C) | To be determined | A sharp melting point is an indicator of high purity. |

| X-ray Crystallography | Structural Data | N/A (requires single crystal) | Would provide definitive bond lengths, angles, and crystal packing information, including potential hydrogen bonding networks.[13][19][20] |

Conclusion and Future Outlook

This guide outlines a reliable and modern synthetic route for this compound, a compound with considerable potential in drug discovery and materials science. The Buchwald-Hartwig amination provides an efficient means of production, while the described multi-technique characterization ensures the compound's structural integrity and purity. Researchers in drug development can use this core scaffold as a starting point for creating extensive libraries of derivatives, exploring their structure-activity relationships against various therapeutic targets. The continued exploration of pyrazine-based compounds is a promising avenue for the discovery of next-generation therapeutics.[3][21]

References

-

Chen, W. H., et al. (2007). Different Supramolecular Coordination Polymers of [N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine]Ni(II) with Anions and Solvent Molecules as a Result of Hydrogen Bonding. National Center for Biotechnology Information. Available online: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available online: [Link]

-

Jin, B., et al. (2013). N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine. National Center for Biotechnology Information. Available online: [Link]

-

Taylor, C. M., et al. (2018). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Publications. Available online: [Link]

-

Biswas, S., et al. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions (RSC Publishing). Available online: [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available online: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available online: [Link]

-

Wikipedia. Ullmann condensation. Available online: [Link]

-

University of Calgary. IR: amines. Available online: [Link]

-

Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available online: [Link]

-

Stoeckli-Evans, H., & Cati, D. L. (2008). The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures. ResearchGate. Available online: [Link]

-

Dolezal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. ResearchGate. Available online: [Link]

-

National Center for Biotechnology Information. Aminopyrazine. PubChem. Available online: [Link]

-

Singh, K., et al. (2014). Terahertz Resonances of Di(pyridin-2-yl)amine: A Detailed Experimental and Computational study. ResearchGate. Available online: [Link]

-

Zhang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. Available online: [Link]

-

Chen, C., & Ma, D. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Center for Biotechnology Information. Available online: [Link]

-

SpringerLink. (2025). Recent advancement of Ullmann-type coupling reactions in the formation of C–C bond. Available online: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available online: [Link]

-

Kumar, A., et al. (2023). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. National Center for Biotechnology Information. Available online: [Link]

-

Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ScienceDirect. Available online: [Link]

-

Thomas, J., et al. (2010). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. ResearchGate. Available online: [Link]

-

Wawrzyniak, P., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available online: [Link]

-

Mohammed, R., et al. (2013). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes. White Rose Research Online. Available online: [Link]

-

Janeczko, M., et al. (2021). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[9][19][22]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. MDPI. Available online: [Link]

-

PubChem. 2-methyl-2-(pyrazin-2-yl)propan-1-amine. Available online: [Link]

-

California State University, Dominguez Hills. Infrared Spectroscopy. Available online: [Link]

-

National Center for Biotechnology Information. 2,2'-Dipyridylamine. PubChem. Available online: [Link]

-

Kumar, A., & Gupta, G. (2020). Recent advances in the therapeutic applications of pyrazolines. PubMed Central. Available online: [Link]

-

Helal, M. A., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. ResearchGate. Available online: [Link]

-

Barreca, M. L., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. National Center for Biotechnology Information. Available online: [Link]

-

Stenzl, T., et al. (2018). Crystal structure of 4-(pyrazin-2-yl)morpholine. National Center for Biotechnology Information. Available online: [Link]

-

NIST. Pyrazine, 2,6-dimethyl-. NIST WebBook. Available online: [Link]

-

El-Sayed, N. N. E., & Al-Salahi, R. A. (2016). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. Available online: [Link]

-

NIST. Pyrazine. NIST WebBook. Available online: [Link]

-

Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. Available online: [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Pyrazine(290-37-9) 1H NMR [m.chemicalbook.com]

- 13. Crystal structure of 4-(pyrazin-2-yl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. Pyrazine [webbook.nist.gov]

- 18. 2,2'-Dipyridylamine | C10H9N3 | CID 14547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 533930-18-6|this compound|BLD Pharm [bldpharm.com]

A Researcher's Guide to the Structural Elucidation of Di(pyrazin-2-yl)amine: From Synthesis to Supramolecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Di(pyrazin-2-yl)amine, a molecule of significant interest within medicinal chemistry, possesses a structural framework amenable to a rich variety of intermolecular interactions that dictate its solid-state properties. Understanding its three-dimensional structure is paramount for rational drug design, polymorphism screening, and ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this compound, from initial synthesis and crystallization to advanced structural elucidation and characterization. We delve into the causality behind experimental choices, offering a self-validating system of protocols that integrate single-crystal and powder X-ray diffraction with complementary spectroscopic and thermal analysis techniques. This document is intended to serve as a practical manual for researchers, offering both the "how" and the "why" behind the comprehensive structural analysis of this important heterocyclic amine.

Introduction: The Significance of Crystal Structure in Pyrazine-Based Drug Discovery

The pyrazine moiety is a well-established pharmacophore present in numerous approved and experimental drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions.[1] For molecules like this compound, the precise arrangement of molecules in the crystalline lattice—its crystal structure—governs critical physicochemical properties such as solubility, dissolution rate, melting point, and stability.[2] A thorough analysis of this structure provides invaluable insights into potential polymorphic forms, solvation states, and the intermolecular forces that can be modulated to optimize drug performance. This guide will walk through the essential steps to achieve a comprehensive understanding of the this compound crystal structure, a foundational piece of knowledge in its development as a potential therapeutic agent.

Synthesis and Crystallization: The Foundation of Structural Analysis

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals suitable for X-ray diffraction.

Proposed Synthesis of this compound

Based on established methods for analogous N-aryl amines, a palladium-catalyzed Buchwald-Hartwig amination reaction is a reliable approach.[3] This method involves the cross-coupling of an amine with a halo-heteroarene.

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-aminopyrazine (1.0 eq), 2-chloropyrazine (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (2.2 eq).

-

Solvent Addition: Add anhydrous toluene as the solvent.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Growing Single Crystals

The growth of diffraction-quality single crystals is often the most challenging step. The key is to allow for the slow, ordered arrangement of molecules from a supersaturated solution.

Experimental Protocol: Slow Evaporation Method

-

Solvent Screening: Dissolve a small amount of purified this compound in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures) to find a solvent in which the compound is sparingly soluble at room temperature.

-

Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature.

-

Crystallization: Filter the warm solution into a clean vial, cover it with a perforated cap (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystals should form over a period of several days to weeks.

Core Structural Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Workflow for SC-XRD Analysis:

Figure 1: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol:

-

Crystal Mounting: Carefully select a well-formed single crystal (typically <0.5 mm in each dimension) and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[4] The instrument software will typically determine an optimal data collection strategy. Data is collected as a series of diffraction images at various crystal orientations.

-

Data Reduction: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for experimental factors (e.g., absorption).[5]

-

Structure Solution and Refinement: Specialized software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to optimize the fit.[5]

Deciphering the Architecture: Analysis of Crystallographic Data

The final output of an SC-XRD experiment is a Crystallographic Information File (CIF), which contains the atomic coordinates, unit cell parameters, and other essential data. The analysis focuses on intramolecular geometry and intermolecular interactions.

Intramolecular Geometry

Analysis of bond lengths and angles within the this compound molecule provides confirmation of its chemical identity. Expected values can be compared to those of similar structures reported in the Cambridge Structural Database (CSD).[6]

| Parameter | Expected Range/Value | Significance |

| C-N (Amine Bridge) | 1.38 - 1.42 Å | Indicates the degree of delocalization of the nitrogen lone pair. |

| C-N-C Angle | 128° - 133° | A wider angle suggests sp² character of the central nitrogen.[4] |

| Pyrazine Ring C-N | ~1.33 Å | Typical for aromatic heterocyclic systems.[5] |

| Pyrazine Ring C-C | ~1.39 Å | Typical for aromatic heterocyclic systems.[5] |

| Table 1: Expected Intramolecular Geometric Parameters for this compound. |

Intermolecular Interactions & Supramolecular Structure

The packing of molecules in the crystal is directed by non-covalent interactions. For this compound, the most significant interactions are expected to be N-H···N hydrogen bonds and π–π stacking.

-

Hydrogen Bonding: The secondary amine (N-H) group is an excellent hydrogen bond donor, while the pyrazine ring nitrogens are effective acceptors. It is highly probable that N-H···N hydrogen bonds will be a dominant motif, linking molecules into chains or sheets.[7][8]

-

π–π Stacking: The electron-deficient pyrazine rings are prone to stacking interactions, which will likely contribute to the overall stability of the crystal lattice.[1]

Figure 2: Expected Intermolecular Interactions in this compound.

Complementary and Corroborative Analyses

While SC-XRD provides the definitive structure, other techniques are essential for a comprehensive characterization and to validate the bulk purity of the material.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze a polycrystalline (powder) sample, providing a "fingerprint" of the crystalline phase. Its primary role here is to confirm that the bulk synthesized material corresponds to the single crystal structure determined.[2][9]

Experimental Protocol:

-

Sample Preparation: Gently grind a small amount of the crystallized material into a fine powder.

-

Data Collection: Mount the powder on a sample holder and collect a diffraction pattern over a range of 2θ angles (e.g., 5° to 40°).

-

Analysis: Compare the experimental PXRD pattern with a pattern calculated from the SC-XRD data. A match confirms the phase purity of the bulk sample.

Spectroscopic Characterization

Spectroscopic methods confirm the molecular structure and can provide information about the bonding environment, which is influenced by the crystal packing.

-

FT-IR and FT-Raman Spectroscopy: These techniques are sensitive to vibrational modes. The N-H stretching frequency in the FT-IR spectrum, for example, will be shifted to a lower wavenumber if the N-H group is involved in hydrogen bonding.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to study the local environment of atoms in the crystal lattice, providing data that is complementary to the long-range order information from XRD. Solution NMR (¹H and ¹³C) is used to confirm the molecular structure of the purified compound before crystallization.[3]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, melting point, and phase transitions of the material.[12][13][14]

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-5 mg) into an appropriate pan (e.g., aluminum).

-

Measurement: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

-

Analysis:

-

TGA: The TGA curve plots mass versus temperature, indicating the decomposition temperature.

-

DSC: The DSC curve plots heat flow versus temperature. A sharp endotherm will indicate the melting point of the crystalline solid. The presence of other thermal events could suggest polymorphism or the presence of solvates.

-

Conclusion

The comprehensive crystal structure analysis of this compound is a multi-faceted process that integrates synthesis, crystallization, and a suite of advanced analytical techniques. By following the detailed, causality-driven protocols outlined in this guide, researchers can obtain a deep and validated understanding of the molecule's three-dimensional structure and supramolecular architecture. This knowledge is not merely academic; it is a critical foundation for the rational development of new pharmaceuticals, enabling scientists to control solid-state properties and ultimately design more effective and reliable medicines.

References

-

Jin, G.-X., et al. (2013). N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o549. Available at: [Link]

-

Shi, D.-H., et al. (2009). (Z,Z)-N′′-[Amino(pyrazin-2-yl)methylene]pyrazine-2-carbohydrazonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1941. Available at: [Link]

-

Ebadi, A. (2018). Synthesis, Characterization and Crystal Structure Determination of a Pyrazine-2-Carboxamide-Bridged Two-Dimensional Polymeric Copper(II) Complex. Revue Roumaine de Chimie, 63(10), 897-902. Available at: [Link]

-

Cati, G., & Stoeckli-Evans, H. (2017). The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 728–733. Available at: [Link]

-

Singh, P., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis and geometry optimization of 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 883–890. Available at: [Link]

-

Saeed, A., et al. (2023). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Journal of Pharmaceutical Research International, 35(1), 56-65. Available at: [Link]

-

Cati, G., & Stoeckli-Evans, H. (2017). The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 728–733. Available at: [Link]

-

Zisi, N. D., et al. (2012). Powder X-ray Diffraction and its Application to Biotherapeutic Formulation Development. American Pharmaceutical Review. Available at: [Link]

-

Cati, G., & Stoeckli-Evans, H. (2017). The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 728–733. Available at: [Link]

-

ResearchGate. (n.d.). Time evolution of XRDP for the sample of [Ag(pyz) 2 ]S 2 O 8 . (A) The.... Retrieved from [Link]

-

Shi, D.-H., et al. (2009). (Z,Z)-N′′-[Amino-(pyrazin-2-yl)methyl-ene]pyrazine-2-carbohydrazonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1941. Available at: [Link]

-

Chen, H.-L., et al. (2007). Different Supramolecular Coordination Polymers of [N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine]Ni(II) with Anions and Solvent Molecules as a Result of Hydrogen Bonding. Bulletin of the Korean Chemical Society, 28(10), 1807-1810. Available at: [Link]

-

Metwally, N. H., et al. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. Molecules, 28(2), 793. Available at: [Link]

-

Nowak, K., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. International Journal of Molecular Sciences, 24(11), 9225. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid. Retrieved from [Link]

-

Naredla, S. T., et al. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). Indo American Journal of Pharmaceutical Sciences, 11(08). Available at: [Link]

-

Schmitt, L., & Stoeckli-Evans, H. (2014). Crystal structure of 2,5-bis(4-methylpyridin-2-yl)pyrazine chloroform disolvate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 5), o533–o534. Available at: [Link]

-

Kavitha, E., et al. (2021). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. Journal of Molecular Structure, 1230, 129603. Available at: [Link]

-

Mohammed, R., et al. (2013). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes. European Journal of Inorganic Chemistry, 2013(5-6), 819-831. Available at: [Link]

-

Schmitt, L., & Stoeckli-Evans, H. (2014). Crystal structure of 2,5-bis(4-methylpyridin-2-yl)pyrazine chloroform disolvate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 5), o533–o534. Available at: [Link]

-

PubChem. (n.d.). Aminopyrazine. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex. Retrieved from [Link]

-

Reiss, B., et al. (2018). Crystal structure of 4-(pyrazin-2-yl)morpholine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 60–63. Available at: [Link]

-

Cambridge Crystallographic Data Centre. (2023). Fe3_150k, CCDC 2270542: Experimental Crystal Structure Determination. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

METTLER TOLEDO. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Magnetized Di(Pyridin-2-Yl)Amine-Copper (II) Complex and Its Catalytic Applications in Synthesis of Ynones and Amides. Retrieved from [Link]

-

Caira, M. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Current Pharmaceutical Design, 20(20), 3325–3339. Available at: [Link]

-

Alajarmeh, S. S., & Holzer, W. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 12(45), 29281–29302. Available at: [Link]

-

ResearchGate. (n.d.). Structural, vibrational (FTIR and FT-Raman), NMR, UV–vis spectral analysis, and DFT study of 2-(6-oxo-2-thioxotetrahydropyrimidin-4(1H)-ylidene) hydrazine carboxamide. Retrieved from [Link]

-

Vitale, P., et al. (2020). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2020(2), M1125. Available at: [Link]

-

de Oliveira, K. T., et al. (2021). Spectroscopic (FT-IR and FT-Raman) and quantum chemical study on monomer and dimer of benznidazole from DFT and molecular docking approaches. Journal of Biomolecular Structure and Dynamics, 39(12), 4387–4401. Available at: [Link]

-

ResearchGate. (n.d.). The crystal structure of (E)-N′-(pyridin-2-ylmethylene)pyrazine-2-carbohydrazide, C11H9N5O. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-Raman and FTIR spectra, assignments and ab initio calculations of 2-aminobenzyl alcohol. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Crystal structure of 4-(pyrazin-2-yl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (Z,Z)-N′′-[Amino(pyrazin-2-yl)methylene]pyrazine-2-carbohydrazonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. The crystal structures of three pyrazine-2,5-dicarb-oxamides: three-dimensional supra-molecular structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 13. iajps.com [iajps.com]

- 14. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

An In-Depth Technical Guide to Di(pyrazin-2-yl)amine: Synthesis, Properties, and Applications in Modern Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(pyrazin-2-yl)amine, a unique biheteroaromatic secondary amine, stands as a molecule of significant interest in contemporary chemical and pharmaceutical research. Its structure, composed of two electron-deficient pyrazine rings linked by a secondary amine, imparts a distinct combination of electronic, steric, and coordination properties. This guide provides a comprehensive overview of this compound, detailing its fundamental characteristics, a robust protocol for its synthesis, and a discussion of its current and potential applications, particularly in the realms of medicinal chemistry and materials science. As a Senior Application Scientist, the following content is curated to not only present established data but also to offer insights into the practical and theoretical considerations that guide research involving this compound.

Core Molecular and Physical Properties

A foundational understanding of a molecule begins with its essential identifiers and physical characteristics. This compound is a solid at room temperature with properties that make it a versatile building block in various synthetic endeavors.

| Property | Value | Source(s) |

| CAS Number | 533930-18-6 | [1][2] |

| Molecular Formula | C₈H₇N₅ | [1] |

| Molecular Weight | 173.17 g/mol | [1] |

| IUPAC Name | N-(pyrazin-2-yl)pyrazin-2-amine | |

| Appearance | Solid (predicted) | |

| Storage | Keep in a dark place, sealed in dry, room temperature | [1] |

Synthesis and Characterization: A Mechanistic Approach

The synthesis of diaryl- and di(heteroaryl)amines is a cornerstone of modern organic chemistry, with palladium-catalyzed cross-coupling reactions being the most prominent and versatile methods. For a molecule like this compound, the Buchwald-Hartwig amination is the most logical and efficient synthetic strategy. This reaction allows for the formation of a carbon-nitrogen bond between a heteroaryl halide and a heteroaryl amine, a transformation that is often challenging via traditional nucleophilic aromatic substitution (SNAr) due to the electronic nature of the pyrazine ring.

The choice of the Buchwald-Hartwig amination is predicated on its broad substrate scope, functional group tolerance, and generally high yields. The catalytic cycle, a well-established mechanism, involves the oxidative addition of the heteroaryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Proposed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a self-validating system, designed with checkpoints and rationale for each step.

Reaction Scheme:

Materials:

-

2-Chloropyrazine or 2-Bromopyrazine (1.0 eq)

-

2-Aminopyrazine (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous 1,4-Dioxane or Toluene

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add cesium carbonate (2.0 eq). This is done first to ensure a dry, basic environment.

-

Catalyst and Ligand Addition: Add Palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq). The choice of Xantphos as a ligand is strategic; its wide bite angle is known to promote reductive elimination and prevent catalyst decomposition, which is crucial for coupling electron-deficient heteroarynes.

-

Reactant Addition: Add 2-aminopyrazine (1.1 eq) and 2-chloropyrazine (1.0 eq). A slight excess of the amine is used to ensure complete consumption of the halide.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe. Dioxane is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve both organic and inorganic reagents.

-

Reaction Execution: Seal the flask and heat the mixture at 100-110 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-chloropyrazine) is consumed.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to be symmetrical. Key signals would include a downfield singlet or broad singlet for the N-H proton and distinct signals for the protons on the pyrazine rings. Due to the molecule's symmetry, three distinct aromatic proton signals are anticipated.

-

¹³C NMR: The carbon NMR spectrum would also reflect the molecule's symmetry, showing a reduced number of signals corresponding to the unique carbon environments in the pyrazine rings.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight, with the molecular ion peak [M+H]⁺ expected at m/z 174.18.

Applications in Research and Drug Development

The pyrazine moiety is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4] Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] The this compound core, with its two nitrogen-rich aromatic systems, presents a compelling template for the design of novel therapeutic agents, particularly as kinase inhibitors.

Kinase Inhibitor Scaffolding

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] Many kinase inhibitors are ATP-competitive, binding to the ATP pocket of the enzyme. The pyrazine ring is an effective bioisostere for other heterocyclic systems and can form crucial hydrogen bonds with the hinge region of the kinase active site. The this compound structure offers several advantages for kinase inhibitor design:

-

Hydrogen Bonding: The secondary amine linker and the pyrazine nitrogens can act as both hydrogen bond donors and acceptors.

-

Structural Rigidity and Planarity: The biheteroaromatic system provides a rigid scaffold, which can be advantageous for binding affinity by reducing the entropic penalty upon binding.

-

Vectors for Substitution: The pyrazine rings can be functionalized at various positions to modulate potency, selectivity, and pharmacokinetic properties.

Caption: Conceptual model of this compound as a kinase inhibitor scaffold.

Ligand in Coordination Chemistry and Materials Science

The nitrogen atoms of the pyrazine rings make this compound an excellent N-donor ligand for coordinating with metal ions. This property is highly relevant in the field of materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with porous structures, constructed from metal ions or clusters linked by organic ligands.

The potential of this compound as a ligand in MOFs stems from its ability to bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. The resulting MOFs could have applications in:

-

Gas Storage and Separation: The porous nature of MOFs allows for the selective adsorption of gases.

-

Catalysis: The metal centers within the MOF can act as catalytic sites.

-

Sensing: The photophysical properties of the MOF may change upon interaction with specific analytes.

Caption: Workflow for the synthesis and application of a MOF using this compound.

Conclusion and Future Outlook

This compound is a molecule with considerable untapped potential. Its straightforward, albeit modern, synthesis via Buchwald-Hartwig amination makes it an accessible building block for a wide range of research applications. For medicinal chemists, it represents a novel scaffold for the development of targeted therapies, particularly in the competitive field of kinase inhibitors. For materials scientists, its coordination capabilities open doors to new MOFs and other functional materials. As synthetic methodologies continue to advance and our understanding of the intricate roles of heterocyclic compounds in biological systems deepens, this compound is poised to become an increasingly valuable tool in the arsenal of researchers and drug development professionals.

References

-

MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

ResearchGate. Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. [Link]

-

PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

-

PubMed. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. [Link]

-

ResearchGate. Table 4 . 13 C -NMR chemical shifts (ppm) of the carbonyl groups of NAH.... [Link]

-

National Center for Biotechnology Information. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]

-

ResearchGate. Synthesis of substituted pyrazines from N -allyl malonamides. [Link]

-

Royal Society of Chemistry. Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. [Link]

-

National Center for Biotechnology Information. Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. [Link]

-

PubChem. Aminopyrazine. [Link]

-

SpectraBase. Pyrazine - Optional[1H NMR] - Chemical Shifts. [Link]

- Google Patents.

-

PubMed Central. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 533930-18-6|this compound|BLD Pharm [bldpharm.com]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Di(pyrazin-2-yl)amine in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

Di(pyrazin-2-yl)amine, a heterocyclic compound featuring two pyrazine rings linked by a secondary amine, presents a scaffold of interest in medicinal chemistry and materials science. Understanding its solubility is a critical first step in harnessing its potential for various applications, from drug delivery systems to the synthesis of novel coordination polymers. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. In the absence of extensive published experimental data, this document serves as a foundational resource, equipping researchers with the principles and methodologies to determine and predict its solubility in common laboratory solvents.

Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the physicochemical properties of the solvent. This compound (CAS No. 533930-18-6) possesses distinct structural features that dictate its interactions with solvent molecules.

-

Pyrazine Rings: The presence of two aromatic pyrazine rings, containing nitrogen atoms, imparts a degree of polarity to the molecule. These nitrogen atoms can act as hydrogen bond acceptors.

-

Secondary Amine Linker: The -NH- group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This significantly influences its potential to interact with protic solvents.

-

Overall Polarity: The symmetrical arrangement of the polar pyrazine rings may result in a relatively low overall dipole moment. However, the molecule possesses localized polar regions, making its solubility behavior complex and highly dependent on the nature of the solvent.

Based on these features, we can anticipate that this compound will exhibit favorable solubility in polar solvents, particularly those capable of hydrogen bonding. The parent compound, pyrazine, is known to be freely soluble in water and organic solvents[1]. This suggests that this compound is likely to be soluble in a range of common laboratory solvents.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" provides a qualitative framework for predicting solubility. This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

-

Polar Solvents: Polar solvents, such as water, alcohols (methanol, ethanol), and dimethyl sulfoxide (DMSO)[2][3], are characterized by the presence of dipoles and, in the case of protic solvents, the ability to form hydrogen bonds. The pyrazine nitrogen atoms and the secondary amine group of this compound can engage in hydrogen bonding with these solvents, promoting dissolution.

-

Nonpolar Solvents: Nonpolar solvents, such as hexane and toluene, primarily interact through weaker van der Waals forces. While the aromatic pyrazine rings can participate in π-π stacking interactions, the overall polarity of this compound suggests that its solubility in nonpolar solvents will be limited.

-

Intermediate Polarity Solvents: Solvents with intermediate polarity, such as acetone, ethyl acetate, and dichloromethane[4], can interact with both the polar and nonpolar regions of the molecule. Solubility in these solvents will depend on the balance of these interactions.

The synthesis of a related compound, N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine, involved the use of toluene as a solvent, with subsequent washing using water, benzene, and methanol, and recrystallization from acetone[5]. This provides an anecdotal clue that similar pyrazine-amine structures can exhibit solubility in a variety of solvents with differing polarities.

Predictive Models for Solubility Estimation

In the absence of experimental data, computational models can offer valuable estimations of solubility. These methods are particularly useful in the early stages of research and for prioritizing experimental work.

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors to correlate the chemical structure with solubility.

-

Thermodynamic Models: These models are based on calculating the free energy of solvation.

It is important to note that these are predictive tools and should be used as a guide, with experimental verification being essential.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining solubility in a range of common solvents.

Materials and Equipment

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Scintillation vials or other suitable containers

-

Solvents:

-

Water (deionized)

-

Methanol

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

Acetone

-

Ethyl Acetate

-

Dichloromethane

-

Toluene

-

Hexane

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a precise volume of each selected solvent to the respective vials.

-

-

Equilibration:

-

Tightly cap the vials and vortex them vigorously for 1-2 minutes to facilitate initial mixing.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the solution is saturated.

-

-

Sample Preparation for Analysis:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining particulate matter.

-

-

Concentration Determination by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is freely soluble, to be determined in preliminary tests).

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Prepare appropriate dilutions of the filtered saturated solutions.

-

Inject the diluted samples into the HPLC system and determine their concentrations using the calibration curve.

-

Back-calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Summary of Expected Solubility Behavior

While quantitative data is not yet available, a qualitative summary of the expected solubility of this compound can be proposed based on theoretical principles.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | Capable of hydrogen bonding with the pyrazine nitrogens and the secondary amine. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | High to Moderate | Dipole-dipole interactions and potential hydrogen bond acceptance by the solvent. |

| Intermediate | Dichloromethane, Ethyl Acetate | Moderate to Low | A balance of polar and nonpolar interactions. |

| Nonpolar | Toluene, Hexane | Low to Insoluble | Limited potential for favorable intermolecular interactions beyond weak van der Waals forces. |

Conclusion

References

- PubChem. (n.d.). Aminopyrazine. National Center for Biotechnology Information.

- Jin, G., Li, Y., Zhu, Y., & Liu, G. (2011). N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o549.

- BLD Pharm. (n.d.). 533930-18-6 | this compound.

- PubChem. (n.d.). N-(Piperidin-3-yl)pyrazin-2-amine hydrochloride. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-(Pyrazin-2-yl)ethan-1-ol. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). 20010-99-5((PYRAZIN-2-YLMETHYL)AMINE) Product Description.

- PubChem. (n.d.). Pyrazine. National Center for Biotechnology Information.

- PubChem. (n.d.). Dichloromethane. National Center for Biotechnology Information.

- PubChem. (n.d.). N-(pyrazin-2-yl)benzamide. National Center for Biotechnology Information.

- Alfa Chemistry. (n.d.). CAS 6705-31-3 2-(pyrazin-2-yl)ethanol.

- ChemScene. (n.d.). 827588-90-9 | 5-(pyrazin-2-yl)pyridin-2-amine.

- ChemScene. (n.d.). 6705-33-5 | Pyrazin-2-ylmethanol.

- Santa Cruz Biotechnology. (n.d.). 2-(pyrazin-2-yl)ethan-1-ol.

- Stoeckli-Evans, H., & El-Ghozzi, M. (2010). The inner-salt zwitterion, the dihydrochloride dihydrate and the dimethyl sulfoxide disolvate of 3,6-bis(pyridin-2-yl)pyrazine-2,5-dicarboxylic acid.

- PubChem. (n.d.). 2-(4-((5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino)butoxy)acetic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). 2,5-Pyrazinediethanol. National Center for Biotechnology Information.

- Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO)

- PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. National Center for Biotechnology Information.

- PubChemLite. (n.d.). Methyl[2-(pyrazin-2-yl)ethyl]amine.

- PubChem. (n.d.). di(Pyrazin-2-yl)sulfane. National Center for Biotechnology Information.

- BLDpharm. (n.d.). 4744-51-8|2,2'-(Pyrazine-2,5-diyl)diethanol.

- PubChem. (n.d.). [6-(3,5-Dichlorophenoxy)pyrazin-2-yl]methanol. National Center for Biotechnology Information.

- 2a biotech. (n.d.). This compound.

- BLDpharm. (n.d.). 1361116-27-9|N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride.

- BLDpharm. (n.d.). 1622839-12-6|1,2-Di(pyrazin-2-yl)benzene.

- BLDpharm. (n.d.). 5049-61-6|Pyrazin-2-amine.

- Sigma-Aldrich. (n.d.). This compound.

- ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

- PubChem. (n.d.). Pyrazin-2-yl(pyridin-2-yl)methanol. National Center for Biotechnology Information.

- PubChem. (n.d.). N-ethyl-4-pyrazin-2-ylpyrimidin-2-amine. National Center for Biotechnology Information.

- CAS Common Chemistry. (n.d.). N-(4,5-Dihydro-1H-imidazol-2-yl)-2-pyrazinamine.

- Aaronchem. (n.d.). Safety Data Sheet - this compound.

- PubChem. (n.d.). CID 177175298. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-N-pyrazin-2-ylpyridine-2,5-diamine. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). 6-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid.

- ResearchGate. (n.d.). 2′-(4-Dimethylaminobenzylidene)pyrazine-2-carbohydrazide.

- 알앤디메이트. (n.d.). This compound.

- United States Environmental Protection Agency. (2022). Chemical Listing.

Sources

- 1. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 533930-18-6|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 533930-18-6 [sigmaaldrich.com]

A Technical Guide to Di(pyrazin-2-yl)amine: From Historical Synthesis to Modern Applications

Abstract

Di(pyrazin-2-yl)amine, a symmetrical heteroaromatic secondary amine, represents a foundational scaffold in medicinal and coordination chemistry. While its direct discovery is not prominently documented in modern chemical literature, its historical synthesis can be logically reconstructed from established chemical principles of the mid-20th century. This guide provides a comprehensive overview of this compound, beginning with its plausible genesis through classical condensation reactions and progressing to modern, high-efficiency synthetic protocols such as palladium-catalyzed cross-coupling. We present detailed experimental methodologies, physicochemical characterization, and explore its contemporary significance as a structural analogue of the well-studied di(2-pyridyl)amine. The guide elucidates its role as a privileged bidentate chelating ligand and as a core fragment in the design of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers and professionals in chemical synthesis and drug discovery, offering both historical context and practical, field-proven insights into the chemistry and application of this versatile molecule.

The Genesis of a Molecule: A Plausible History of Discovery

The specific first synthesis of this compound is not detailed in a singular, landmark publication readily accessible today. This is common for foundational molecules that may have emerged as intermediates or were synthesized before the era of digital indexing. However, we can reconstruct its most probable scientific origin based on the availability of its precursors and the prevalent synthetic techniques of the time.

The key starting materials, 2-aminopyrazine and 2-halopyrazines, were accessible to chemists by the mid-1940s. A 1946 patent, for instance, describes the synthesis of 2-aminopyrazine via the amination of 2-bromopyrazine or 2-chloropyrazine with anhydrous ammonia at elevated temperatures. Given the availability of these building blocks, the formation of the secondary amine bridge in this compound would have been a logical next step, likely attempted via classical nucleophilic aromatic substitution (SNAr) methods.

Two primary historical methods would have been considered:

-

The Ullmann Condensation: First reported in the early 20th century, the Ullmann condensation involves the copper-promoted coupling of an aryl halide with an amine, alcohol, or thiol. Historically, this reaction required harsh conditions: high temperatures (often >200 °C), polar aprotic solvents, and stoichiometric amounts of copper powder or copper(I) salts. The likely pathway would involve the reaction of 2-chloropyrazine with 2-aminopyrazine in the presence of a base (like potassium carbonate) and a copper catalyst. The driving force is the formation of a stable C-N bond, though the electron-deficient nature of the pyrazine ring would make it susceptible to such nucleophilic attack.

-

Base-Promoted SNAr: A simpler, uncatalyzed approach would involve reacting 2-chloropyrazine with the sodium or potassium salt of 2-aminopyrazine (formed by deprotonation with a strong base like sodium amide). The strongly nucleophilic pyrazinyl anion would then displace the chloride from a second molecule of 2-chloropyrazine.

These early methods, while foundational, were often plagued by low yields and the need for difficult purifications. The advent of modern cross-coupling chemistry has provided far more efficient and versatile routes, as detailed in the following sections.

Modern Synthetic Methodologies: The Buchwald-Hartwig Amination

Contemporary synthesis of di(heteroaryl)amines overwhelmingly favors palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method offers superior yields, milder reaction conditions, and a broader substrate scope compared to its classical counterparts. The causality behind this choice lies in the catalytic cycle, which efficiently overcomes the high activation energy of C-N bond formation through a sequence of oxidative addition, ligand exchange, and reductive elimination at the palladium center.

Below is a detailed, self-validating protocol for the synthesis of this compound, adapted from established procedures for similar heteroaromatic couplings.[1]

Experimental Protocol: Synthesis of this compound

Objective: To couple 2-aminopyrazine with 2-chloropyrazine via Buchwald-Hartwig amination.

Reagents & Materials:

-

2-Aminopyrazine (1.0 eq)

-

2-Chloropyrazine (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 eq)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Anhydrous Toluene (solvent)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Nitrogen or Argon gas supply

-

Magnetic stirrer and heating mantle

Step-by-Step Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-aminopyrazine, 2-chloropyrazine, and sodium tert-butoxide.

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd₂(dba)₃ catalyst and the Xantphos ligand to the flask. The use of a bulky, electron-rich phosphine ligand like Xantphos is critical; it stabilizes the palladium(0) species and facilitates the reductive elimination step, which is often rate-limiting.

-

Solvent Addition & Degassing: Add anhydrous toluene via syringe. Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using a freeze-pump-thaw cycle (3 times). This step is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring under a positive pressure of inert gas. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude solid can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure solid.

Synthesis Workflow Diagram

Caption: Workflow for the Buchwald-Hartwig synthesis of this compound.

Physicochemical and Spectroscopic Characterization

| Property | Data | Source / Comment |

| Chemical Formula | C₈H₇N₅ | Calculated |

| Molecular Weight | 173.18 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | By analogy to similar di(heteroaryl)amines |

| Melting Point | Not widely reported | Precursor 2-aminopyrazine melts at 117-120 °C.[2] The product is expected to have a higher melting point due to increased molecular weight and symmetry. |

| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol) and chlorinated solvents. | Common for N-heterocyclic compounds. |

| ¹H NMR | Expected to show characteristic signals for the pyrazine rings and a broad singlet for the N-H proton. | The specific shifts would require experimental determination. |

| ¹³C NMR | Expected to show distinct signals for the carbon atoms of the pyrazine rings. | The symmetry of the molecule would simplify the spectrum. |

| Mass Spectrometry | [M+H]⁺ = 174.0774 | Calculated exact mass for the protonated molecule. |

Field Insights and Applications

The true value of this compound lies in its structural analogy to di(2-pyridyl)amine (DPA), a cornerstone ligand in coordination chemistry and a validated pharmacophore in drug discovery. The pyrazine rings, being more electron-withdrawing than pyridine rings, impart distinct electronic properties to the molecule, influencing its coordination behavior and its potential as a hydrogen bond donor/acceptor in biological systems.

Coordination Chemistry

Like DPA, this compound is an excellent bidentate, chelating ligand. The two pyrazine nitrogen atoms and the central amine nitrogen can coordinate with a metal center to form stable five-membered rings. This "pincer" configuration is crucial in stabilizing transition metal catalysts used in various organic transformations. The electron-deficient nature of the pyrazine rings can modulate the electronic properties of the metal center, potentially tuning its catalytic activity and selectivity in reactions such as polymerization, oxidation, or reduction.

Sources

A Technical Guide to the Theoretical and Computational Investigation of Di(pyrazin-2-yl)amine: A Molecule of Pharmaceutical Interest

Abstract

Di(pyrazin-2-yl)amine, a heterocyclic amine, stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. Its structural framework, composed of two pyrazine rings linked by an amine bridge, offers a unique scaffold for the development of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the electronic, structural, and biological properties of this compound. We will delve into the practical application of Density Functional Theory (DFT) for quantum chemical calculations and molecular docking simulations to predict its potential as a bioactive compound. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design and analysis of pyrazine-based compounds.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine and its derivatives are a cornerstone in the development of a diverse array of biologically active molecules.[1][2][3] The pyrazine moiety is a six-membered aromatic heterocycle containing two nitrogen atoms, a structure that imparts unique electronic and hydrogen-bonding capabilities.[4] This versatile scaffold is found in numerous natural products and has been integral to the synthesis of a wide range of pharmaceuticals.[2][4] Notably, pyrazinamide is a first-line drug for the treatment of tuberculosis, highlighting the therapeutic potential of this class of compounds.[3] The exploration of novel pyrazine derivatives, such as this compound, is driven by the continuous search for new and effective therapeutic agents with applications in oncology, infectious diseases, and neurodegenerative disorders.[1][3][4] Computational studies, particularly theoretical and molecular modeling approaches, have become indispensable in accelerating the discovery and optimization of such compounds.[5][6][7]

Theoretical and Computational Methodologies

A robust computational investigation of this compound necessitates a multi-faceted approach, combining quantum chemical calculations with molecular docking simulations. This dual strategy allows for a comprehensive understanding of the molecule's intrinsic properties and its potential interactions with biological macromolecules.

Quantum Chemical Calculations with Density Functional Theory (DFT)

DFT has emerged as a powerful tool for predicting the electronic structure and properties of molecules with a high degree of accuracy.[8][9] These calculations provide fundamental insights into molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the reactivity and stability of this compound.

-

Structure Optimization:

-

The initial 3D structure of this compound is drawn using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field.

-

Full geometry optimization is then performed using DFT, commonly with the B3LYP functional and a 6-311++G(d,p) basis set, to locate the global energy minimum.[5] This level of theory provides a good balance between computational cost and accuracy for organic molecules.

-

-

Vibrational Frequency Analysis:

-

Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

The calculated vibrational spectra (FT-IR and Raman) can be compared with experimental data for validation.

-

-

Electronic Property Calculation:

-

Key electronic properties are derived from the optimized geometry. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.[8][10]

-

Molecular Electrostatic Potential (MESP): The MESP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[5]

-

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical hardness, and electrophilicity index are calculated from the FMO energies to quantify the molecule's reactivity.[8][10]

-

-

Diagram: Workflow for DFT Analysis of this compound

Caption: A generalized workflow for the DFT-based theoretical analysis of this compound.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[6][11][12] This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

-

Ligand Preparation:

-

The 3D structure of this compound, optimized from DFT calculations, is used as the starting point.

-

The ligand is prepared for docking by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

-

-

Receptor Preparation:

-

A suitable protein target is selected based on the therapeutic area of interest (e.g., protein kinases for cancer, enzymes in metabolic pathways for infectious diseases).

-

The 3D structure of the protein is obtained from the Protein Data Bank (PDB).

-

The protein is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges. The binding site is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

-

Docking Simulation:

-

A docking algorithm (e.g., AutoDock, Glide, or GOLD) is used to systematically search for the optimal binding pose of this compound within the defined binding site of the receptor.

-

The docking process generates multiple binding poses, which are then scored based on their predicted binding affinity (e.g., in kcal/mol).

-

-

Analysis of Docking Results:

-

The top-ranked binding poses are visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and the protein's active site residues.

-

Diagram: Molecular Docking Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach [frontiersin.org]

- 9. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Characterization of Di(pyrazin-2-yl)amine: A Technical Guide

Introduction